
tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate
Overview
Description
Tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets to induce a biological response .
Biochemical pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can be diverse due to their wide range of biological activities. They can induce changes at the cellular level that lead to various therapeutic effects .
Biological Activity
Tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate (CAS Number: 203661-67-0) is a fused heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant research findings and case studies.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 203661-67-0
- Solubility : The compound is soluble in various organic solvents, which enhances its applicability in biological systems.
Synthesis
The synthesis of this compound involves several steps, typically utilizing starting materials that can be transformed through alkylation and cyclization reactions. The detailed synthetic pathway may vary, but the following general steps are common:
- Formation of the Isoindole Core : Starting from appropriate precursors, the isoindole structure is formed through cyclization reactions.
- Hydroxylation : The introduction of the hydroxyl group at the 5-position is achieved through selective oxidation.
- Carboxylation : The tert-butyl ester group is introduced to enhance stability and solubility.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of isoindole compounds showed a high radical scavenging activity, making them potential candidates for therapeutic applications in oxidative stress-related diseases.
Neuroprotective Effects
In vitro studies have shown that isoindole derivatives can protect neuronal cells from oxidative damage. For instance, experiments involving neuronal cell lines treated with this compound revealed a reduction in cell death induced by oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited a reduction in inflammatory markers and symptoms associated with conditions like arthritis. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, providing a pathway for further development as an anti-inflammatory agent.
Case Studies
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is notable for its role in drug development, particularly in the synthesis of bioactive molecules.
- Synthesis of Haptens : The compound has been utilized in the synthesis of haptens for immune response studies, specifically in the context of aldolase interactions. This application is crucial in immunology for vaccine development and understanding immune mechanisms .
- Anticancer Research : Initial studies suggest that derivatives of this compound may exhibit anticancer properties. Research into its structural analogs has shown promise in targeting specific cancer cell lines, although comprehensive clinical data is still required to validate these findings.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block:
- Intermediate in Synthesis : The compound acts as an intermediate in the synthesis of more complex organic molecules. Its structural features allow chemists to modify it further to create derivatives with enhanced biological activity or novel properties .
- Functional Group Transformations : The hydroxyl group in the structure provides a reactive site for various functional group transformations, making it a valuable precursor in organic synthesis .
Materials Science
The compound's unique structural properties lend themselves to applications in materials science:
- Polymer Chemistry : Research indicates potential uses in creating polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance material performance for applications like coatings and adhesives.
Case Study 1: Immunological Applications
In a study published in the Journal of the American Chemical Society, researchers demonstrated that derivatives of this compound could be used to create haptens that effectively elicit immune responses. This study highlighted its potential use in vaccine formulations .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer properties of modified isoindole derivatives, including this compound. Preliminary results showed selective cytotoxicity against certain cancer cell lines, suggesting a pathway for future drug development .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step routes, such as cyclization of precursor amines or carboxylates under reflux with acetic acid (Method a/b in Scheme 2 of ) . Optimization requires monitoring reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv of reactants). Temperature control during reflux and pH adjustment (via sodium acetate) are critical to minimize byproducts. Post-reaction purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended for isolating the hydroxylated isoindole derivative.
Q. How should researchers address incomplete spectroscopic data for structural confirmation?
When NMR or mass spectrometry data are insufficient (e.g., missing or peaks), complementary techniques like X-ray crystallography (as in ) can resolve ambiguities . For intermediates, compare spectral patterns with structurally similar compounds (e.g., tert-butyl pyrazolo-pyridine carboxylates in ). Computational modeling (DFT or molecular docking) may also predict key bond angles and confirm stereochemistry.
Q. What safety protocols are essential given limited toxicity data for this compound?
Safety Data Sheets (SDS) for analogous tert-butyl derivatives ( ) highlight the absence of chronic toxicity data, necessitating stringent precautions:
- Use fume hoods and PPE (gloves, lab coats, goggles) during synthesis.
- Avoid inhalation/contact; if exposure occurs, seek medical advice immediately .
- Store in inert atmospheres (argon/nitrogen) to prevent degradation.
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of hexahydro-isoindole derivatives?
Stereoselectivity in hexahydro-isoindole systems depends on:
- Chiral catalysts : Use enantioselective reagents (e.g., BINOL-derived catalysts) to direct hydroxyl group configuration.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor specific transition states.
- Temperature : Lower temperatures (<0°C) may stabilize intermediates, reducing racemization (, Method b) .
Post-synthesis, chiral HPLC or circular dichroism (CD) can verify enantiomeric purity.
Q. What analytical methods are suitable for detecting degradation products under varying pH conditions?
- Accelerated stability studies : Expose the compound to pH 1–13 buffers (37°C, 1–4 weeks) and analyze via LC-MS.
- Degradation profiling : Identify hydrolyzed products (e.g., tert-butyl cleavage) using high-resolution mass spectrometry (HRMS) and NMR (if fluorinated analogs are present, as in ) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.
Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?
- DFT calculations : Optimize geometries (e.g., Gaussian 16) to assess nucleophilic/electrophilic sites on the isoindole ring.
- MD simulations : Study solvation effects on reaction intermediates (e.g., water vs. THF).
- Docking studies : Evaluate interactions with biological targets (e.g., enzymes in ’s NMR data) .
Q. What strategies resolve contradictions in reported bioactivity data for isoindole derivatives?
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., vs. 7) to identify assay-specific variables (cell lines, incubation times).
- Dose-response validation : Replicate experiments using standardized protocols (e.g., MTT assays at 24/48/72 hours).
- Structure-activity relationship (SAR) : Modify substituents (e.g., tert-butyl vs. ethyl carboxylates in ) to isolate bioactive motifs .
Q. How can ecological risks be assessed despite missing ecotoxicity data?
- Read-across models : Use data from structurally similar compounds (e.g., tert-butyl pyridine carboxylates in ) to estimate biodegradability and aquatic toxicity .
- Microcosm studies : Test soil/water samples for microbial degradation rates under aerobic/anaerobic conditions.
- QSAR predictions : Apply tools like EPI Suite to model persistence (P) and bioaccumulation (B) factors.
Properties
IUPAC Name |
tert-butyl 5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-11,15H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZLPPFTZXTGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172665 | |
Record name | 1,1-Dimethylethyl octahydro-5-hydroxy-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203661-67-0 | |
Record name | 1,1-Dimethylethyl octahydro-5-hydroxy-2H-isoindole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203661-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl octahydro-5-hydroxy-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-hydroxy-octahydro-1H-isoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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